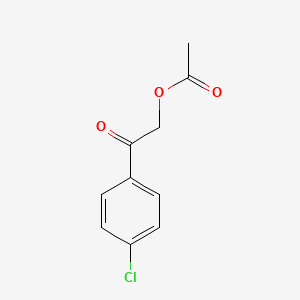

2-(4-Chlorophenyl)-2-oxoethyl acetate

Description

Contextualizing the Compound within Acetophenone (B1666503) Derivatives and Esters

2-(4-Chlorophenyl)-2-oxoethyl acetate (B1210297), with the chemical formula C₁₀H₉ClO₃, belongs to the class of compounds known as α-acyloxyketones. rsc.org Structurally, it is an ester of acetic acid and 2-chloro-1-(4-chlorophenyl)ethanol (B1345576). The core of the molecule is a substituted acetophenone, which is the simplest aromatic ketone. wikipedia.org Acetophenones are characterized by a phenyl group attached to a methyl ketone group. nih.gov In this specific compound, a chlorine atom is substituted at the para position of the phenyl ring, and an acetate group is attached to the α-carbon of the ketone.

Acetophenone and its derivatives are significant in organic synthesis, serving as precursors for various pharmaceuticals and resins. nih.govbritannica.com The ester functional group, in this case, an acetate group, introduces additional reactivity and potential for chemical modifications. The presence of the chlorine atom on the phenyl ring also influences the electronic properties and reactivity of the molecule.

Table 1: Chemical Identifiers for 2-(4-Chlorophenyl)-2-oxoethyl Acetate

| Identifier | Value |

|---|---|

| CAS Number | 39561-82-5 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | This compound |

| InChI Key | FTUYTARZCNUSDA-UHFFFAOYSA-N |

Significance and Research Trajectories in Contemporary Organic Chemistry

The significance of this compound and related α-acyloxyketones lies in their utility as intermediates in organic synthesis. The α-acyloxy carbonyl moiety is a key structural unit found in various biologically active compounds and natural products. rsc.org The development of efficient methods for the synthesis of α-acyloxyketones is an active area of research. rsc.orgorganic-chemistry.orgrsc.org

Contemporary research focuses on developing green and sustainable synthetic routes to these compounds. rsc.org This includes methods that avoid heavy metals and harsh oxidants. rsc.orgrsc.org Electrochemical methods and visible-light-driven photoredox catalysis are emerging as powerful tools for the synthesis of α-acyloxyketones. rsc.orgorganic-chemistry.orgacs.org These modern approaches aim for high atom economy and reduced environmental impact. rsc.orgorganic-chemistry.org

Furthermore, derivatives of this compound have been investigated for their potential biological activities. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target for prostate cancer therapy. nih.govresearchgate.net This highlights the potential of this chemical scaffold in medicinal chemistry and drug discovery.

Historical Development of Related Chemical Entities and Their Contributions

The study of compounds related to this compound has a rich history. Acetophenone itself was identified in the heavy-oil fraction of coal tar and has been used as a fragrance and industrial solvent. nih.gov In the late 19th and early 20th centuries, acetophenone was even used medically as a hypnotic and anticonvulsant under the name Hypnone. wikipedia.org

The development of methods for preparing esters of α-haloketones, such as phenacyl esters, dates back to the early 20th century. acs.org These phenacyl esters proved to be useful for the identification and characterization of carboxylic acids. acs.org The reaction of α-haloketones with carboxylates is a classical method for the synthesis of α-acyloxyketones. rsc.org

More recently, the focus has shifted to more sophisticated applications and synthetic methods. For example, phenacyl esters have been utilized as photoremovable protecting groups for carboxylic acids in organic synthesis. researchgate.net The development of crown ether catalysts in the 1970s enhanced the utility of phenacyl esters in analytical techniques like liquid chromatography. nih.govacs.org

Purpose and Scope of the Current Research Outline

The purpose of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the chemical nature of this compound, its synthesis, and its role in organic chemistry research. This includes its classification, the significance of its structural components, and the historical context of related chemical structures. The article will not delve into dosage, administration, or safety profiles, maintaining a clear focus on the chemical and research aspects of the compound.

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUYTARZCNUSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343081 | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39561-82-5 | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 2 Oxoethyl Acetate

Classical and Established Synthetic Routes

The most well-documented and conventional method for synthesizing 2-(4-Chlorophenyl)-2-oxoethyl acetate (B1210297) is a two-step process commencing with a readily available precursor. This route is favored for its reliability and use of standard laboratory transformations.

The primary pathway involves:

Alpha-Halogenation of a Ketone : The synthesis typically begins with 4'-chloroacetophenone (B41964), which undergoes halogenation at the alpha-carbon position to yield an intermediate, 2-halo-1-(4-chlorophenyl)ethanone. Bromination is common, producing 2-bromo-1-(4-chlorophenyl)ethanone.

Nucleophilic Substitution : The halogenated intermediate is then treated with an acetate source. The acetate anion acts as a nucleophile, displacing the halide to form the final ester product, 2-(4-Chlorophenyl)-2-oxoethyl acetate. This step is analogous to a Williamson ether synthesis, but results in an ester. A similar reaction, condensing 2-bromo-1-(4-chlorophenyl)ethanone with 3-bromobenzoic acid using triethylamine (B128534) as a catalyst, highlights the viability of this approach. researchgate.net

Detailed Reaction Mechanisms and Proposed Intermediates

The classical synthesis route proceeds through distinct, well-understood mechanisms with key intermediate compounds.

Mechanism of Alpha-Halogenation : The bromination of 4'-chloroacetophenone can be catalyzed by either acid or base. In an acidic medium, the ketone tautomerizes to its enol form. This enol, with its electron-rich double bond, attacks a molecule of bromine (Br₂), leading to the halogenated ketone and hydrogen bromide. The key intermediate in this process is the enol of 4'-chloroacetophenone .

Mechanism of Nucleophilic Esterification : The second stage is a bimolecular nucleophilic substitution (SN2) reaction. The acetate ion (CH₃COO⁻), typically from a salt like sodium acetate or generated in situ from acetic acid and a non-nucleophilic base like triethylamine, attacks the electrophilic carbon atom bearing the bromine. This single-step reaction proceeds through a penta-coordinate transition state , where the acetate group forms a new bond as the bromide ion departs, resulting in the formation of this compound and a bromide salt byproduct. The intermediate product from the first step, 2-bromo-1-(4-chlorophenyl)ethanone , is crucial for this transformation. researchgate.netresearchgate.net

Investigation of Precursor Molecules and Their Derivatization Pathways

The selection and derivatization of appropriate precursor molecules are fundamental to the successful synthesis of this compound.

The primary precursor for this synthesis is 4'-chloroacetophenone . guidechem.com This aromatic ketone is commercially available or can be synthesized via the Friedel-Crafts acylation of chlorobenzene (B131634). chemicalbook.com In this electrophilic aromatic substitution reaction, chlorobenzene reacts with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to introduce the acetyl group onto the aromatic ring.

The essential derivatization of 4'-chloroacetophenone is the aforementioned alpha-halogenation, which activates the molecule for the subsequent nucleophilic substitution by the acetate ion. researchgate.net

| Precursor Name | CAS Number | Typical Use in Synthesis |

| 4'-Chloroacetophenone | 99-91-2 | The primary starting material for the synthesis. guidechem.com |

| Chlorobenzene | 108-90-7 | Used to synthesize 4'-chloroacetophenone via Friedel-Crafts acylation. chemicalbook.com |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 99-90-1 | A key intermediate formed from the halogenation of 4'-chloroacetophenone. researchgate.netresearchgate.net |

| Acetic Acid/Sodium Acetate | 64-19-7 / 127-09-3 | Serves as the source of the acetate nucleophile. guidechem.com |

| Ethyl Chloroacetate | 105-39-5 | A reagent used in related esterification reactions. nih.gov |

This table is interactive and can be sorted by column headers.

Optimization Strategies for Reaction Yields and Selectivity

To maximize the efficiency of the classical synthesis, several parameters can be optimized.

For the alpha-halogenation step, controlling the stoichiometry of the halogenating agent (e.g., bromine) is critical to prevent the formation of di-halogenated byproducts. The choice of solvent can also influence the reaction rate and selectivity.

In the subsequent esterification step, reaction conditions play a significant role in maximizing yield. The choice of base is important; a non-nucleophilic organic base like triethylamine can be used to scavenge the acid produced without competing with the acetate nucleophile. researchgate.net Alternatively, an inorganic base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) has been shown to be effective in similar esterification reactions. researchgate.netnih.gov Temperature control is also vital to ensure the reaction proceeds at a reasonable rate while minimizing potential side reactions, such as elimination.

| Step | Parameter | Optimization Strategy | Rationale |

| α-Halogenation | Stoichiometry | Use of ~1 equivalent of halogenating agent | Prevents formation of di-halogenated byproducts. |

| Esterification | Base | Use of a non-nucleophilic base (e.g., Triethylamine, K₂CO₃) | Prevents the base from competing with the acetate nucleophile. researchgate.netnih.gov |

| Esterification | Solvent | Use of polar aprotic solvents (e.g., DMF) | Facilitates SN2 reactions by solvating cations while leaving the nucleophile reactive. researchgate.net |

| Esterification | Temperature | Moderate heating | Increases reaction rate without promoting significant side reactions. |

This table is interactive and can be sorted by column headers.

Contemporary and Emerging Synthetic Approaches

While the classical route is robust, modern synthetic chemistry seeks more efficient, catalytic, and environmentally benign methods.

Exploration of Catalytic Reactions (e.g., Transition Metal Catalysis, Organocatalysis)

Emerging strategies for the synthesis of this compound and related structures focus on the use of catalysts to improve efficiency and reduce waste.

Transition Metal Catalysis : While direct transition-metal-catalyzed acetoxylation of the alpha-carbon of 4'-chloroacetophenone is a subject for future research, related syntheses provide clues. For instance, copper powder has been used as a catalyst in the synthesis of related phenyl ether ketones. google.com Furthermore, iron(III) chloride (FeCl₃) has been employed to mediate tandem reactions involving similar precursors. researchgate.net These examples suggest the potential for developing a direct, palladium- or copper-catalyzed C-H activation/acetoxylation of 4'-chloroacetophenone, which would bypass the need for a halogenated intermediate.

Organocatalysis : Organocatalysts are non-metallic small organic molecules that can promote chemical reactions. In a multi-component reaction for a complex molecule derived from a similar precursor, 1,4-diazabicyclo[2.2.2]octane (DABCO) was used as an effective organocatalyst. researchgate.net This opens the possibility of developing an organocatalytic route, potentially involving N-heterocyclic carbenes (NHCs) or other catalysts, for a more direct synthesis of the target compound.

Application of Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Atom Economy : A key principle of green chemistry is maximizing atom economy. nih.gov The classical two-step synthesis generates a stoichiometric amount of salt byproduct (e.g., NaBr). A hypothetical direct C-H acetoxylation would have a significantly higher atom economy, as it would ideally only produce water as a byproduct.

Use of Safer Solvents and Reagents : The classical synthesis may use halogenated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF. researchgate.netchemicalbook.com Green chemistry principles encourage their replacement with more environmentally benign solvents such as ethyl acetate or water. researchgate.netorgsyn.org Furthermore, developing a catalytic route avoids the use of stoichiometric and often hazardous reagents.

Implementation of Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch methods, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. rsc.orgresearchgate.netrsc.org The synthesis of α-haloketones, such as the precursor to this compound, is well-suited to this technology.

The direct α-halogenation of aryl ketones is a common method for preparing α-haloketones. mdpi.com In a continuous flow setting, the α-bromination of acetophenone (B1666503), a close analog of 4-chloroacetophenone, has been successfully demonstrated. mdpi.com By treating acetophenone with bromine and hydrobromic acid in 1,4-dioxane (B91453) within a continuous flow reactor, 2-bromo-1-phenylethanone was obtained in a 99% yield. mdpi.com This process exhibited excellent selectivity, with no detectable ring bromination or dibrominated byproducts. mdpi.com The enhanced safety and control offered by the flow system are particularly noteworthy, especially when handling toxic and corrosive reagents like bromine. rsc.orgmdpi.com

Similarly, continuous flow techniques have been applied to the α-fluorination of carbonyl compounds. Using a cryo-flow reactor, the lithium enolate of a ketone can be reacted with N-fluorobenzenesulfonimide (NFSI) at -60°C to achieve high conversion to the corresponding α-fluorocarbonyl product. rsc.org The ability to precisely control temperature and residence time in a flow reactor is crucial for the success of such sensitive reactions. mdpi.comrsc.org

The generation of diazomethane, a hazardous but highly useful reagent in the synthesis of α-haloketones from α-amino acids, can be safely managed in a continuous flow system. amazonaws.com A tube-in-tube reactor design allows for the in-situ generation and immediate consumption of diazomethane, minimizing the risks associated with its accumulation. amazonaws.com This approach has been used in the continuous synthesis of α-haloketones that are precursors to antiretroviral agents. amazonaws.com

| Reaction | Substrate | Reagents | Flow System Conditions | Yield | Reference |

| α-Bromination | Acetophenone | Br₂, HBr, 1,4-Dioxane | Continuous Flow Reactor | 99% | mdpi.com |

| α-Fluorination | Ketone | LiHMDS, NFSI | Cryo-flow Reactor (-60°C) | 62% (isolated) | rsc.org |

| α-Haloketone Synthesis | α-Amino Acid | Diazomethane (in-situ) | Tube-in-Tube Reactor | - | amazonaws.com |

Table 1: Examples of Continuous Flow Synthesis of α-Haloketone Precursors

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical reactions, providing a powerful strategy for the synthesis of complex molecules. For this compound, a chemoenzymatic approach would typically involve the enzymatic synthesis of the chiral alcohol precursor, (R)- or (S)-2-chloro-1-(4-chlorophenyl)ethanol, followed by chemical acylation.

The asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, is a key step in this process. Engineered alcohol dehydrogenases (ADHs) have shown great promise in this transformation. For instance, mutants of an alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH) have been developed to selectively produce either the (R) or (S) enantiomer of the corresponding halohydrin. nih.gov

The reduction of 2-chloro-1-(4-chlorophenyl)ethanone using various TeSADH mutants yielded the corresponding chiral alcohols with high enantioselectivity. nih.gov For example, the I86A, A85G/I86A/C295A, and P84S/I86A mutants produced (R)-2-chloro-1-(4-chlorophenyl)ethanol with greater than 99% enantiomeric excess (ee). nih.gov Conversely, the ΔP84/A85G mutant produced the (S)-enantiomer with high enantioselectivity. nih.gov

| Enzyme Mutant | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| I86A | 2-chloro-1-(4-chlorophenyl)ethanone | (R) | 35 | >99 | nih.gov |

| A85G/I86A/C295A | 2-chloro-1-(4-chlorophenyl)ethanone | (R) | 45 | >99 | nih.gov |

| P84S/I86A | 2-chloro-1-(4-chlorophenyl)ethanone | (R) | 25 | >99 | nih.gov |

| ΔP84/A85G | 2-chloro-1-(4-chlorophenyl)ethanone | (S) | 15 | >99 | nih.gov |

Table 2: Asymmetric Reduction of 2-chloro-1-(4-chlorophenyl)ethanone using Engineered TeSADH Mutants

Following the enzymatic reduction, the resulting chiral halohydrin can be acylated to yield the final product, this compound. This step is typically carried out using standard chemical methods. However, lipase-catalyzed acylation could also be employed in a kinetic resolution approach, where the enzyme selectively acylates one enantiomer of a racemic halohydrin, allowing for the separation of the two enantiomers. rsc.orgnih.govnih.gov

Stereochemical Control in Synthesis

The stereochemistry of the final product is determined by the synthesis of the chiral precursor, 2-chloro-1-(4-chlorophenyl)ethanol (B1345576). As discussed in the previous section, enzymatic methods provide excellent control over the stereochemical outcome of the reduction of the prochiral ketone.

In addition to enzymatic methods, asymmetric chemical reductions can also be employed. The use of chiral catalysts, such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), in the reduction of prochiral ketones is a well-established method for producing enantiomerically enriched secondary alcohols. nih.gov The reduction of aryl chloromethyl ketones with borane (B79455) in the presence of a chiral lactam alcohol catalyst has been shown to afford the corresponding (R)-secondary alcohols with excellent enantioselectivities (91–98% ee). nih.gov

The choice of reducing agent and catalyst is critical for achieving high stereoselectivity. For instance, the asymmetric reduction of 2-chloroacetophenone (B165298) with borane and a specific chiral lactam alcohol catalyst yielded (S)-2-chloro-1-phenylethanol, demonstrating that the stereochemical outcome can be influenced by the substrate and catalyst combination. nih.gov

The ability to selectively produce either the (R) or (S) enantiomer of 2-chloro-1-(4-chlorophenyl)ethanol is of significant importance, as the biological activity of many chiral compounds is often associated with a single enantiomer. nih.gov These advanced synthetic methodologies, therefore, provide access to enantiopure building blocks that are crucial for the development of new pharmaceuticals and other bioactive molecules.

Mechanistic Organic Chemistry of 2 4 Chlorophenyl 2 Oxoethyl Acetate

Reactivity Profiling of the Carbonyl Group (Ketone Functionality)

The ketone functionality in 2-(4-Chlorophenyl)-2-oxoethyl acetate (B1210297) is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the adjacent α-acetoxy group and the 4-chlorophenyl ring. The electron-withdrawing nature of the chlorine atom on the phenyl ring enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl group is a fundamental reaction. aklectures.comacs.org A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines, can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide intermediate yields the corresponding tertiary alcohol. The stereochemical outcome of this addition is dependent on the reaction conditions and the steric bulk of the nucleophile and the substrate.

The presence of the α-acetoxy group can also influence the regioselectivity of enolate formation. In unsymmetrical ketones, the formation of the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. libretexts.org For 2-(4-Chlorophenyl)-2-oxoethyl acetate, deprotonation at the α-carbon is possible, leading to an enolate that can participate in various subsequent reactions.

One of the most significant reactions of α-halo ketones, and by extension α-acetoxy ketones where the acetate can act as a leaving group, is the Favorskii rearrangement. nih.govnih.govutexas.educhegg.com This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. nih.govutexas.edu The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. utexas.educhegg.com While classically described for α-halo ketones, analogous rearrangements can be envisioned for α-acetoxy ketones under specific conditions.

Table 1: Reactivity of the Carbonyl Group

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Addition | Grignard Reagents, Hydrides, Amines | Tertiary Alcohols |

| Enolate Formation | Strong non-nucleophilic bases (e.g., LDA) | Kinetic Enolate |

| Weaker bases (e.g., alkoxides) | Thermodynamic Enolate | |

| Favorskii-type Rearrangement | Base (e.g., hydroxide (B78521), alkoxide) | Carboxylic acid derivatives |

Ester Reactivity and Hydrolytic Pathways

The ester functionality in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. masterorganicchemistry.comncert.nic.in

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the ester undergoes saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the 2-(4-chlorophenyl)-2-oxoethoxide leaving group. The resulting acetic acid is then deprotonated by the basic conditions to form the acetate salt, and the final products are the carboxylate salt and 2-hydroxy-1-(4-chlorophenyl)ethanone after workup. masterorganicchemistry.com The saponification process is essentially irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, the ester can be hydrolyzed back to its constituent carboxylic acid (acetic acid) and alcohol (2-hydroxy-1-(4-chlorophenyl)ethanone). The mechanism involves protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by water. ncert.nic.in A series of proton transfers then leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the alcohol and the protonated carboxylic acid. Deprotonation of the latter yields the final carboxylic acid product. This reaction is reversible and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. youtube.comyoutube.com

Studies on the hydrolysis of similar α-keto esters have shown that they can undergo spontaneous hydrolysis in aqueous media. nih.govnih.gov The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.

Aromatic Ring Reactivity and Substituent Effects (Chlorophenyl Moiety)

The reactivity of the chlorophenyl ring in this compound towards aromatic substitution is governed by the electronic effects of the two substituents: the chlorine atom and the 2-oxoethyl acetate group.

Electrophilic Aromatic Substitution (EAS):

The chlorine atom is an ortho-, para-directing deactivator. wikipedia.orgscranton.edu Its inductive effect withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609). However, its lone pairs can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions. The 2-oxoethyl acetate group is a meta-directing deactivator due to the strong electron-withdrawing nature of the carbonyl group.

Nucleophilic Aromatic Substitution (NAS):

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org In this compound, the 2-oxoethyl acetate group is para to the chlorine atom. Its electron-withdrawing carbonyl group can help to stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the SNAr reaction. libretexts.orglibretexts.org This stabilization makes the replacement of the chlorine atom by a strong nucleophile (e.g., hydroxide, alkoxide, or amine) a feasible process, typically under elevated temperatures. libretexts.org

Table 2: Aromatic Ring Reactivity

| Reaction Type | Directing Effect of Substituents | Predicted Reactivity |

| Electrophilic Aromatic Substitution | Chlorine: ortho, para-directing (deactivating)2-oxoethyl acetate: meta-directing (deactivating) | Low, requires harsh conditions. Substitution favored at positions 3 and 5. |

| Nucleophilic Aromatic Substitution | 2-oxoethyl acetate group is para to the chlorine, activating the ring for NAS. | Feasible with strong nucleophiles under heating. |

Radical Reactions and Single Electron Transfer Processes

The chemical structure of this compound also allows for the possibility of radical reactions and processes initiated by single electron transfer (SET).

The carbonyl group can undergo a single electron transfer from a suitable reducing agent, such as an alkali metal, to form a ketyl radical anion. libretexts.orgyoutube.com Dimerization of this radical anion can lead to the formation of a pinacol-type product. Further reduction can lead to deoxygenation.

The carbon-chlorine bond on the aromatic ring can also participate in radical reactions. For instance, under certain conditions, such as the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride), a radical dehalogenation reaction could occur, replacing the chlorine atom with a hydrogen atom. libretexts.org

Photochemical reactions can also generate radical species. The excitation of the carbonyl group can lead to the formation of a diradical species that can undergo various subsequent reactions, including hydrogen abstraction or fragmentation. lumenlearning.com The presence of the α-acetoxy group could also lead to novel photochemical rearrangements.

Detailed Kinetic and Thermodynamic Investigations of Key Reactions

While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, general principles and data from related compounds provide valuable insights.

Kinetics:

The rate of nucleophilic attack on the carbonyl group is influenced by both steric and electronic factors. The electron-withdrawing 4-chlorophenyl group is expected to increase the rate of nucleophilic addition compared to an unsubstituted phenyl ring.

The kinetics of ester hydrolysis are dependent on pH. Base-catalyzed hydrolysis is typically a second-order reaction (first order in both ester and hydroxide), while acid-catalyzed hydrolysis is often pseudo-first-order in ester under conditions of excess water and constant acid concentration. A study on the hydrolysis of S-ethyl trifluorothioacetate showed that the rate is dependent on the concentration of water. mdpi.com

Kinetic studies on the α-acetoxylation of ketones have shown that the reaction can follow a pseudo-first-order model. rsc.org The rate is influenced by the concentration of the reagents and the temperature.

Thermodynamics:

The hydrolysis of the ester group is generally a thermodynamically favorable process, particularly under basic conditions where the formation of the carboxylate salt drives the reaction to completion. masterorganicchemistry.com

The relative stability of intermediates in reactions such as the Favorskii rearrangement and nucleophilic aromatic substitution will determine the major reaction pathway and product distribution. For instance, in nucleophilic aromatic substitution, the stability of the Meisenheimer complex, enhanced by the para-carbonyl group, lowers the activation energy for the reaction. masterorganicchemistry.comlibretexts.org

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions. scielo.brrsc.org For this compound, computational studies can provide detailed information about reaction pathways, transition state structures, and the energies of intermediates.

A DFT study on the related compound, 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982), has been performed to analyze its conformational properties and vibrational spectra. researchgate.net Similar computational approaches can be applied to investigate the reactivity of this compound.

Potential Areas for Computational Study:

Nucleophilic Addition to the Carbonyl: Calculation of the activation barriers for the addition of different nucleophiles can predict the relative reactivity and stereoselectivity.

Ester Hydrolysis: Modeling the acid- and base-catalyzed hydrolysis mechanisms can provide insights into the transition state geometries and the role of solvent molecules. mdpi.com

Aromatic Substitution: DFT calculations can be used to determine the relative energies of the intermediates for electrophilic and nucleophilic aromatic substitution, thus predicting the regioselectivity and feasibility of these reactions. The stabilization of the Meisenheimer complex in SNAr by the para-carbonyl group can be quantified. nih.gov

Radical Reactions: The stability of potential radical intermediates and the barriers for their formation and subsequent reactions can be calculated to assess the likelihood of radical pathways.

Computational studies on similar systems have successfully rationalized reaction outcomes and provided detailed mechanistic insights that are often difficult to obtain through experimental methods alone. researchgate.netmdpi.com

Derivatives and Analogs of 2 4 Chlorophenyl 2 Oxoethyl Acetate

Systematic Derivatization Strategies Based on Structural Modifications

The generation of derivatives from 2-(4-chlorophenyl)-2-oxoethyl acetate (B1210297) is a methodical process centered on altering specific regions of the molecule. These modifications are typically focused on the ester group, the chlorophenyl ring, and the alpha-carbon position, each offering a unique avenue for chemical diversification.

Modification of the Ester Group

The ester functionality is a prime target for modification. One common strategy involves the hydrolysis of the acetate group to yield a primary alcohol, which can then be re-esterified with a variety of carboxylic acids. This approach allows for the introduction of diverse acyl groups, significantly altering the steric and electronic properties of the molecule. For instance, reaction with different benzoic acid derivatives can introduce a range of substituents on a new aromatic ring. researchgate.netnih.gov

A prevalent synthetic route to achieve ester diversification is through the nucleophilic substitution of a precursor, 2-bromo-1-(4-chlorophenyl)ethanone, with various carboxylates. researchgate.netnih.gov This method provides a direct pathway to a library of 2-(4-chlorophenyl)-2-oxoethyl esters. The reaction of 2-bromo-1-(4-chlorophenyl)ethanone with different carboxylic acids in the presence of a base like triethylamine (B128534) facilitates the condensation and formation of the desired ester derivatives. researchgate.netnih.gov

Table 1: Examples of Ester Group Modifications

| Original Moiety | Reagent/Condition | Resulting Moiety | Reference |

|---|---|---|---|

| -OCOCH₃ (Acetate) | Hydrolysis (e.g., NaOH), then R-COOH/Coupling Agent | -OCOR (Generic Ester) | researchgate.netnih.gov |

| -Br (in precursor 2-bromo-1-(4-chlorophenyl)ethanone) | 3-Bromobenzoic acid, Triethylamine, DMF | -OCOC₆H₄Br (3-Bromobenzoate) | researchgate.netnih.gov |

| -Br (in precursor 2-bromo-1-(4-chlorophenyl)ethanone) | 4-Hydroxybenzoic acid, Potassium Carbonate | -OCOC₆H₄OH (4-Hydroxybenzoate) | scienceopen.com |

| -Br (in precursor 2-bromo-1-(4-chlorophenyl)ethanone) | 4-Benzamidobenzoic acid | -OCOC₆H₄NHCOC₆H₅ (4-Benzamidobenzoate) | nih.gov |

Functionalization of the Chlorophenyl Ring

Altering the substituents on the chlorophenyl ring presents another key strategy for derivatization. The chlorine atom itself can be a site for nucleophilic aromatic substitution, although this often requires harsh conditions or specific activation. A more common approach is to start with a different substituted acetophenone (B1666503) and carry it through the synthesis. For example, using a 4-bromoacetophenone derivative allows for a wider range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new aryl, vinyl, or alkynyl groups.

Furthermore, electrophilic aromatic substitution on the parent ring is challenging due to the deactivating nature of the chloro and acetyl groups. However, derivatization can be achieved by starting with more complex, pre-functionalized chlorobenzenes in the initial steps of the synthesis, such as in a Friedel-Crafts acylation. chemicalbook.com

Alterations at the Alpha-Carbon Position

The alpha-carbon, located between the carbonyl and the ester-linked oxygen, is another site for modification. The protons on this carbon are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position. youtube.com

For instance, the enolate can be alkylated using alkyl halides. youtube.com The choice of base and reaction conditions is crucial to control the regioselectivity, especially in unsymmetrical ketones. youtube.com While 2-(4-chlorophenyl)-2-oxoethyl acetate itself is symmetrical with respect to the ketone, its derivatives might not be. Hypervalent iodine reagents, such as (diacetoxy)iodobenzene (PIDA), are also used for the α-acetoxylation of ketones, which proceeds via an enol or enolate intermediate. rsc.orgresearchgate.netresearchgate.net This reaction can be catalyzed by various acids and is a direct method for introducing an acetoxy group at the alpha-position. rsc.orgfrontiersin.orgnih.gov

Structure-Reactivity Relationships within Derivative Libraries

The systematic synthesis of derivative libraries allows for the investigation of structure-reactivity relationships (SAR). By comparing the chemical reactivity or biological activity of a series of related compounds, researchers can deduce the influence of specific structural features. nih.govnih.gov

For example, in a series of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, modifications to the benzamido portion were explored to understand their inhibitory activity against Sentrin/SUMO-specific protease 1 (SENP1). nih.gov It was found that substituting the benzamido ring influenced the compound's potency. nih.gov

The electronic nature of the substituents on the phenyl rings significantly impacts the reactivity of the ketone and ester functionalities. Electron-withdrawing groups on the 4-chlorophenyl ring will make the carbonyl carbon more electrophilic, while electron-donating groups will have the opposite effect. Similarly, the nature of the ester group influences its susceptibility to hydrolysis and other nucleophilic attacks. The relationship between substituent effects and reaction rates can often be quantified using Hammett plots, which correlate reaction rate constants with substituent constants (σ).

Design Principles for Novel Chemical Entities Inspired by the Parent Compound

The design of new chemical entities often draws inspiration from a parent scaffold like this compound. Key principles in this design process include:

Scaffold Hopping and Bioisosteric Replacement : This involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) but may improve other characteristics. For example, the chlorophenyl group could be replaced with a thiophene (B33073) or pyridine (B92270) ring to alter properties like solubility or metabolic stability.

Fragment-Based Design : The parent compound can be deconstructed into its core fragments (e.g., the 4-chlorophenyl ketone and the acetate). These fragments can then be combined with other novel chemical fragments to create entirely new molecules.

Structure-Based Design : If the compound is being designed to interact with a biological target like an enzyme or receptor, computational docking studies can be used. nih.gov A model of the target's binding site is used to predict how different derivatives of the parent compound might fit and interact, guiding the synthesis of the most promising candidates. nih.govmdpi.com

These design strategies aim to optimize the desired properties of the molecule, whether for materials science applications or as leads for drug discovery, by building upon the foundational structure of this compound. mdpi.commdpi.com

Synthesis and Characterization of Isotopic Analogs for Mechanistic Studies

To elucidate reaction mechanisms, chemists often employ isotopic labeling. nih.govresearchgate.net By replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., ²H (deuterium), ¹³C, or ¹⁸O), the fate of that atom can be traced throughout a chemical reaction or metabolic pathway.

For instance, to study the mechanism of ester hydrolysis, an analog could be synthesized with an ¹⁸O label in the carbonyl oxygen of the acetate group. By analyzing the products using mass spectrometry, one can determine whether the ¹⁸O atom remains with the acetyl group or is incorporated into the resulting alcohol, thus clarifying the bond cleavage pattern.

Similarly, deuterium (B1214612) labeling at the alpha-carbon (Cα-D₂) can be used to probe the role of enolate formation in reactions. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide evidence for whether the C-H bond is broken in the rate-determining step of the reaction.

The synthesis of these labeled analogs often requires specifically labeled starting materials. For example, ¹³C-labeling of the carbonyl carbon might start with a ¹³C-labeled 4-chloroacetophenone. The characterization of these analogs relies heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is sensitive to different isotopes, and mass spectrometry, which can distinguish between molecules of different masses. nih.gov

Applications and Utility in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 2-(4-Chlorophenyl)-2-oxoethyl acetate (B1210297) and its halogenated precursors is most evident in their role as synthons—a molecular fragment to which a synthetic operation can be performed. Dicarbonyl compounds and their derivatives are among the most frequently employed synthons in organic synthesis, particularly in the construction of heterocyclic systems.

The precursor, 2-bromo-1-(4-chlorophenyl)ethanone, is a highly valued intermediate for synthesizing a multitude of complex organic molecules, especially heterocyclic compounds which form the core of many pharmaceuticals and biologically active compounds. Its reaction with various nucleophiles leads to the formation of diverse scaffolds. For instance, phenacyl bromides are well-established starting materials for creating substituted oxazoles, imidazoles, and benzoxazepines.

Research has demonstrated the use of 2-bromo-1-(4-chlorophenyl)ethanone in the synthesis of various heterocyclic systems through condensation and cyclization reactions. These reactions contribute to the expansion of chemical libraries, providing valuable molecules for drug discovery and biological studies nih.gov. A notable example is its use in multicomponent reactions to produce highly functionalized thiazole (B1198619) and 1,3,4-oxadiazole (B1194373) derivatives nih.govlibretexts.org. Furthermore, it serves as a key starting material for synthesizing 2-((furan-2-ylmethyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate, a complex ester derivative rsc.org.

The significance of this structural motif is highlighted in the synthesis of intermediates for major pharmaceutical products. A related compound, 2-(2-(4-chlorophenyl)phenyl)acetic acid, is a crucial intermediate in the synthesis of Asenapine, an antipsychotic medication nih.gov. This underscores the industrial relevance of synthetic routes that employ chlorophenyl-oxo-acetic acid derivatives.

Table of Synthesized Compounds from 2-bromo-1-(4-chlorophenyl)ethanone

| Reagents | Product Type | Application/Significance | Reference(s) |

|---|---|---|---|

| 3-Bromobenzoic acid, Triethylamine (B128534) | Substituted Benzoate Ester | Synthon for organic chemistry | nih.gov |

| 4-Hydroxybenzoic acid, K₂CO₃ | Substituted Benzoate Ester | Precursor for crystal structure studies | rsc.org |

| Benzoic acid, K₂CO₃ | Benzoate Ester | Intermediate for synthesis of oxazoles, imidazoles | nih.gov |

| 4-Methylbenzoic acid, K₂CO₃ | Substituted Benzoate Ester | Building block for phenacyl benzoates | mdpi-res.com |

| Substituted 1H-tetrazole-5-thiols | Tetrazole-Thioether | Potential pharmacological agents | nih.gov |

While full total synthesis pathways are extensive, the role of 2-(4-Chlorophenyl)-2-oxoethyl acetate and its precursors as key intermediates in multi-step syntheses is well-documented. Their ability to introduce the 4-chlorophenacyl group into a molecule makes them invaluable. For example, the synthesis of 2-amino-13α-estrone derivatives involves a multi-step process where a brominated estrone (B1671321) is coupled with an amine, showcasing a similar synthetic strategy on a complex steroid core beilstein-journals.org.

The development of the drug candidate ALT-711, an N-phenacyl-derived thiazolium compound designed to break advanced glycation end-product (AGE) crosslinks, relies on the reactivity of phenacyl-type molecules organic-chemistry.org. The synthesis of its core structure involves the reaction of a phenacyl bromide with a thiazole, highlighting the importance of this building block in creating complex therapeutic agents organic-chemistry.org.

Integration into Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds wikipedia.orgwikipedia.orgnih.govberkeley.eduorganic-chemistry.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.combeilstein-journals.orgnih.gov. The precursor, 2-bromo-1-(4-chlorophenyl)ethanone, is an α-halo ketone, a substrate class well-suited for such transformations. Although specific studies focusing solely on the cross-coupling of this compound are not prevalent, the reactivity of its precursor is readily inferred from reactions of analogous compounds.

The general mechanism for these reactions involves the oxidative addition of an organic halide to a low-valent palladium catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product berkeley.eduwikipedia.org.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species berkeley.eduwikipedia.org. A study on the regioselective Suzuki coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives demonstrates that the C-Br bond can be selectively coupled with various phenyl boronic acids, indicating that the bromoacetyl group of 2-bromo-1-(4-chlorophenyl)ethanone would be a reactive partner in such couplings nih.gov.

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org. Research on domino Sonogashira coupling of related 2-(2-bromophenoxy)-1-phenylethanones to form substituted benzofurans showcases the utility of the bromo-keto functionality in these transformations organic-chemistry.org.

Heck Coupling : This reaction couples an unsaturated halide with an alkene wikipedia.orgnih.govbeilstein-journals.orgorganic-chemistry.org. The reaction of aryl bromides with alkenes is a cornerstone of this methodology, suggesting that the 4-chlorophenyl ring or the bromoacetyl moiety could potentially participate in Heck-type reactions under appropriate conditions nih.govbeilstein-journals.org.

Buchwald-Hartwig Amination : This method forms carbon-nitrogen bonds by coupling an aryl halide with an amine wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.org. The 4-chlorophenyl group of the title compound represents a classic aryl halide substrate for this powerful amination reaction wikipedia.orglibretexts.org.

Contributions to New Reaction Method Development

The unique reactivity of this compound and its precursors has contributed to the development of novel synthetic methodologies. Phenacylmalononitrile, readily prepared from 2-bromo-1-(4-chlorophenyl)ethanone and malononitrile, has been used in innovative domino reactions berkeley.edu. For instance, a DABCO-promoted domino reaction of two molecules of phenacylmalononitrile with two molecules of a dialkyl but-2-ynedioate leads to the diastereoselective synthesis of unique, highly complex carboxamide-bridged dicyclopentenes berkeley.edu.

Furthermore, phenacyl bromide analogs are pivotal in advancing multicomponent reactions (MCRs), which allow for the construction of complex products in a single, efficient step libretexts.org. Their use as an electrophilic component in reactions with compounds like 2-aminothiophenol (B119425) has led to greener and more efficient syntheses of 1,4-benzothiazines and other heterocyclic libraries libretexts.org. The development of catalytic cascade reactions for the selective preparation of α-halo ketones from unactivated alkynes also represents a significant advancement in providing access to these valuable building blocks organic-chemistry.org.

Potential Applications in Materials Science (e.g., Polymer Initiators, Monomers)

While the primary applications of this compound lie in organic synthesis, its structural features suggest potential utility in materials science, particularly in the field of polymer chemistry. The precursor molecule, 2-bromo-1-(4-chlorophenyl)ethanone, is a prime candidate to act as an initiator for controlled radical polymerization techniques.

Specifically, it is well-suited for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with controlled molecular weights, architectures, and low dispersity. The process relies on a reversible equilibrium between active propagating radicals and a dormant species, typically an alkyl halide, mediated by a transition-metal complex synthonix.com. The key requirement for an ATRP initiator is a labile carbon-halogen bond that can be homolytically cleaved by the catalyst. α-Halo ketones, such as 2-bromo-1-(4-chlorophenyl)ethanone, are classic and highly efficient initiators for ATRP because the adjacent carbonyl group stabilizes the resulting radical, facilitating controlled initiation synthonix.com.

Similarly, benzyl (B1604629) halides are known initiators for cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines matrix-fine-chemicals.com. The reactivity of the bromomethyl group in 2-bromo-1-(4-chlorophenyl)ethanone suggests it could potentially initiate such polymerizations, leading to the formation of polymers with a chlorophenacyl end-group, thereby creating functional materials. Although direct use as a monomer is not reported, its role as a functional initiator could lead to the development of novel block copolymers and other advanced polymer architectures.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 2 Oxoethyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of molecules like 2-(4-Chlorophenyl)-2-oxoethyl acetate (B1210297). These calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting reactivity descriptors.

The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 2-(4-Chlorophenyl)-2-oxoethyl acetate, the electron-withdrawing nature of the chlorine atom and the carbonyl groups influences these frontier orbitals.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: These are illustrative values based on typical calculations for similar aromatic ketones and esters and are not from a specific study on this compound.)

| Descriptor | Formula | Typical Value Range (eV) | Implication |

| Ionization Potential (I) | I ≈ -EHOMO | 8.0 - 9.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.0 - 2.5 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.0 - 4.0 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | -5.0 - -5.5 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | 1.5 - 2.5 | Propensity to act as an electrophile. |

These descriptors help predict how the molecule will interact with other reagents. For instance, the electrophilicity index can predict its susceptibility to nucleophilic attack, a common reaction pathway for ketones and esters.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Experimental Validation

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for validating experimental results and aiding in structural elucidation.

NMR Spectroscopy: DFT calculations can predict 1H and 13C NMR chemical shifts with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These are often scaled or referenced against a standard (like Tetramethylsilane, TMS) to compare directly with experimental spectra. This is particularly useful for assigning specific signals to the correct atoms in the molecule, such as distinguishing between the aromatic protons or identifying the carbonyl carbons.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. This calculated spectrum shows the expected positions of key vibrational modes, such as the C=O stretches of the ketone and ester groups, C-O stretches, and vibrations associated with the chlorinated aromatic ring. Comparing the predicted frequencies (often scaled by a factor to account for anharmonicity and method limitations) with an experimental IR spectrum helps confirm the compound's identity and functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, calculations would likely predict π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl groups. The predicted absorption maxima (λmax) can be compared with experimental data to confirm the electronic structure.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Molecular modeling techniques are used to explore the molecule's potential energy surface.

Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) that result from rotation around single bonds, such as the C-C bond between the carbonyl group and the acetate moiety. By calculating the relative energies of these different conformers, the most stable, low-energy structures can be identified. For instance, studies on similar esters like ethyl butyrate (B1204436) have shown that the orientation of the alkyl chain relative to the ester plane is a soft degree of freedom, meaning multiple conformations can exist with small energy differences. nih.gov For this compound, key dihedral angles would include the rotation of the acetate group and the orientation of the chlorophenyl ring.

Table 2: Potential Rotational Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Stability |

| O=C-O-CH2 | Rotation around the ester C-O bond. | Governs the orientation of the terminal acetate part. |

| CAryl-C(=O)-C-O | Rotation around the bond between the two carbonyl carbons. | Determines the relative position of the chlorophenyl and acetate groups, influencing steric and electronic interactions. |

These analyses provide a picture of the molecule's preferred shapes, which is essential for understanding how it might fit into a catalyst's active site or interact with other molecules.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms. rsc.org For a molecule like this compound, one could simulate various transformations, such as its synthesis or subsequent reactions.

For example, the synthesis of this compound likely involves the esterification of 2-chloro-1-(4-chlorophenyl)ethan-1-one with an acetate source. A computational study could model this reaction pathway, calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Characterizing the transition state—the highest energy point along the reaction coordinate—is key to understanding the reaction's kinetics. The energy of the transition state relative to the reactants gives the activation energy barrier, which determines the reaction rate. For example, in studies of esterification, DFT has been used to show that the highest energy barrier is typically the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.gov Similar principles would apply to modeling reactions involving this compound, providing insights that are difficult to obtain experimentally. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies aim to build mathematical models that correlate a compound's chemical structure with its biological activity or physical properties, respectively. While specific QSAR/QSPR studies prominently featuring this compound are not widely documented, it is a candidate for inclusion in such analyses.

In a hypothetical QSAR study on a series of related compounds for a specific biological target, this compound would be described by a set of calculated molecular descriptors. These can include:

Electronic Descriptors: As calculated by quantum chemistry (e.g., HOMO/LUMO energies, partial charges).

Steric Descriptors: Related to the molecule's size and shape (e.g., molecular volume, surface area).

Topological Descriptors: Based on the 2D graph of the molecule.

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP).

By correlating these descriptors with observed activity across a library of molecules, a predictive model can be built. This model could then be used to estimate the activity of new, unsynthesized compounds.

Machine Learning Approaches for Reaction Prediction and Design

The field of chemistry is increasingly leveraging machine learning (ML) to predict reaction outcomes and design new synthetic routes. beilstein-journals.org These models are trained on vast datasets of known chemical reactions.

For this compound, ML could be applied in several ways:

Reaction Outcome Prediction: An ML model could predict the likely products, yields, or optimal conditions for a reaction involving this compound as a starting material.

Retrosynthesis: ML tools can suggest potential synthetic pathways to create this compound by "working backward" from the target molecule to simpler precursors.

Catalyst Design: If this molecule is used in a catalyzed reaction, ML, often combined with quantum chemical calculations, can help in designing or selecting the most effective catalyst by predicting its performance based on its structural features. beilstein-journals.org

These approaches represent the cutting edge of chemical research, aiming to accelerate the discovery and optimization of chemical processes by learning from existing chemical data. rsc.org

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(4-Chlorophenyl)-2-oxoethyl acetate (B1210297), both ¹H (proton) and ¹³C (carbon-13) NMR studies provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of protons. For the closely related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the methylene (B1212753) protons (-CH₂-) of the oxoethyl group appear as a singlet at approximately 5.57 ppm. chemicalbook.com The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the range of 7.5 to 8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com For 2-(4-Chlorophenyl)-2-oxoethyl acetate, the methyl protons of the acetate group would be expected to produce a singlet at around 2.2 ppm.

In ¹³C NMR spectroscopy, the carbon skeleton of the molecule is mapped. For the analogous 3-bromobenzoate compound, the carbonyl carbon of the ketone is observed at a downfield chemical shift of around 190.7 ppm, while the ester carbonyl carbon appears at approximately 165.3 ppm. chemicalbook.com The methylene carbon of the oxoethyl group is found at about 66.5 ppm. chemicalbook.com The carbon atoms of the 4-chlorophenyl ring typically resonate in the aromatic region between 129 and 141 ppm. For this compound, the methyl carbon of the acetate group would be expected to appear at an upfield position, typically around 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | ~2.2 (s) | ~21 |

| Methylene CH₂ | ~5.6 (s) | ~66 |

| Aromatic CH | ~7.5-8.0 (d, d) | ~129-141 |

| Ester C=O | - | ~170 |

| Ketone C=O | - | ~191 |

s = singlet, d = doublet. Data is predicted based on analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The monoisotopic mass of this compound (C₁₀H₉ClO₃) is calculated to be approximately 212.0240 g/mol . guidechem.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for esters and ketones include alpha-cleavage and McLafferty rearrangements. For this compound, key fragments would likely include the 4-chlorophenacyl cation and the acetyl cation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, characteristic absorption bands in the IR spectrum are expected for the carbonyl groups of the ketone and the ester, as well as for the C-O and C-Cl bonds.

In a study of the related compound 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (B514982), the ester carbonyl (C=O) stretching vibration was observed around 1724 cm⁻¹, and the ketone carbonyl stretching was found at a slightly lower wavenumber, around 1698 cm⁻¹. nih.gov Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.gov The C-O stretching of the ester group is expected in the 1200-1300 cm⁻¹ range. chemicalbook.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretch would be observable in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Ester C=O Stretch | ~1735-1750 |

| Ketone C=O Stretch | ~1690-1710 |

| Aromatic C=C Stretch | ~1400-1600 |

| Ester C-O Stretch | ~1200-1300 |

| C-Cl Stretch | ~700-800 |

Data is predicted based on characteristic functional group frequencies and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound, namely the chlorophenyl ketone and the ester group, are expected to exhibit characteristic absorption bands. The aromatic system of the 4-chlorophenyl ring and the carbonyl group constitute a conjugated system, which typically results in absorption in the UV region. The expected electronic transitions would be π → π* and n → π*. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate reveals important structural features. chemicalbook.comnih.gov

In these related structures, the aryl ketone and aryl ester moieties are nearly orthogonal to each other. chemicalbook.com The crystal packing is often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. chemicalbook.comnih.gov For this compound, a similar solid-state conformation and packing arrangement can be anticipated.

Table 3: Crystallographic Data for the Analogous 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.312(5) |

| b (Å) | 8.103(3) |

| c (Å) | 27.565(11) |

| V (ų) | 2750.0(19) |

| Z | 8 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution is typically employed for the separation of related non-polar compounds. drugpatentwatch.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, providing both separation and mass identification of the compound and any volatile impurities. The choice between GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte. Given the compound's melting point of 174-176 °C, both techniques could potentially be applicable. chemsynthesis.com LC-MS is often preferred for less volatile or thermally sensitive compounds. These techniques are crucial for ensuring the quality and purity of the compound for research purposes.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry is a paramount objective in modern chemical synthesis. primescholars.com For 2-(4-chlorophenyl)-2-oxoethyl acetate (B1210297), future research will undoubtedly focus on developing synthetic pathways that are both sustainable and atom-economical. Atom economy, a concept that measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the desired product, is a key metric in this endeavor. primescholars.comrsc.org

Current synthetic strategies may involve multi-step processes with stoichiometric reagents, leading to significant waste generation. rsc.org A forward-looking approach would be to explore catalytic methods that minimize byproducts. For instance, developing a one-pot synthesis from readily available starting materials that proceeds with high atom economy would be a significant advancement. Research into novel catalytic systems, potentially using earth-abundant metals or organocatalysts, could pave the way for more environmentally benign production methods. The goal is to achieve a synthesis where the majority of the atoms from the reactants end up in the final product, moving closer to the ideal of 100% atom economy. rsc.org

Table 1: Comparison of Synthetic Route Efficiency

| Metric | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Atom Economy | Often below 50% due to stoichiometric reagents and byproducts. rsc.org | Aiming for >90% through catalytic and addition reactions. primescholars.comrsc.org |

| E-Factor (Environmental Factor) | High, indicating more waste per unit of product. | Low, signifying minimal waste generation. |

| Catalyst Type | Often stoichiometric and may involve heavy metals. | Catalytic amounts of recyclable, non-toxic catalysts. |

| Solvent Usage | High volumes of potentially hazardous organic solvents. | Use of greener solvents (e.g., water, supercritical fluids) or solvent-free conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the α-acetoxy ketone moiety in 2-(4-chlorophenyl)-2-oxoethyl acetate presents a fertile ground for discovering novel chemical transformations. Future research should aim to move beyond its current applications and explore unprecedented reactivity patterns. This could involve investigating its behavior under various reaction conditions, such as photoredox catalysis, electrochemistry, or enzymatic transformations.

Unlocking new reaction pathways could lead to the synthesis of novel heterocyclic compounds or complex molecular architectures that are currently difficult to access. For example, the development of enantioselective transformations of this compound would be a significant breakthrough, providing access to chiral building blocks for the pharmaceutical and agrochemical industries. Exploring its use in multicomponent reactions, where three or more reactants combine in a single step, could also lead to the rapid generation of molecular diversity.

Advancements in High-Throughput Experimentation for Derivative Synthesis

The synthesis and screening of derivatives of this compound are crucial for identifying new compounds with desirable biological or material properties. nih.govnih.gov High-throughput experimentation (HTE) offers a powerful platform to accelerate this process. By automating the synthesis and analysis of large libraries of related compounds, HTE can significantly reduce the time and resources required for discovery.

Future research in this area will focus on developing robust and miniaturized HTE platforms specifically tailored for the derivatization of this compound. This will involve the integration of robotic systems for liquid handling, reaction execution, and product analysis. The data generated from these high-throughput screens can then be used to build structure-activity relationships (SAR), providing valuable insights for the design of new and improved derivatives. nih.gov

Integration with Artificial Intelligence for Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical research is conducted. a-star.edu.sgrsc.orgnih.gov For this compound, AI can be a powerful tool for both discovering new reactions and optimizing existing synthetic routes. Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose entirely novel synthetic pathways. sciencedaily.com

Overcoming Scalability Issues for Industrial Applications

For any promising compound, the transition from laboratory-scale synthesis to industrial production presents a significant challenge. Future research must address the scalability of the synthesis of this compound and its derivatives. Processes that are efficient on a gram scale may not be viable for kilogram or ton-scale production.

Key challenges to overcome include heat and mass transfer limitations, the handling of hazardous reagents on a large scale, and the economic feasibility of the process. Developing continuous flow chemistry processes for the synthesis of this compound could offer a solution to many of these scalability issues. sciencedaily.com Flow chemistry allows for better control over reaction parameters, enhanced safety, and the potential for more efficient and automated production. Research into robust and scalable purification methods will also be critical for ensuring the economic viability of industrial-scale synthesis.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield | Purification Technique |

|---|---|---|---|

| Nucleophilic Substitution | 2-bromo-1-(4-chlorophenyl)ethanone | 95.7% | Recrystallization (ethanol) |

| Condensation | Benzyl bromide, 4-chlorobenzaldehyde | 87% | Flash chromatography (PE/Et₂O) |

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks based on coupling constants (e.g., aromatic protons at δ 7.3–8.1 ppm, ketone carbonyl at ~δ 190–200 ppm) .

- FT-IR: Identify ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretches .

- X-ray Crystallography: Resolve molecular geometry (e.g., triclinic system, space group P1, unit cell parameters: a = 8.2277 Å, b = 9.3380 Å) .

- HPLC/HRMS: Confirm purity (>95%) and molecular weight (e.g., m/z 317.77 for C₁₇H₁₆ClNO₃) .

Advanced: How does the crystal structure of derivatives inform molecular interactions?

Methodological Answer:

X-ray studies reveal intermolecular interactions critical for packing and stability:

- Dihedral Angles: The 4-chlorophenyl and ester groups form a dihedral angle of 77.9(2)°, influencing steric hindrance .

- Intermolecular Contacts: C–H···O hydrogen bonds (2.5–2.8 Å) create centrosymmetric dimers, while π-π stacking (4.76 Å) stabilizes layered structures .

- Thermal Motion: Refinement with SHELXL (riding model, Uiso(H) = 1.2–1.5Ueq(C)) validates anisotropic displacement parameters .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

Discrepancies in NMR/IR data often arise from solvent effects or crystallographic disorder. Mitigation strategies include:

- Cross-Validation: Compare experimental data with computational simulations (e.g., DFT for IR frequencies) .

- Crystallographic Refinement: Use programs like SHELXL to model disorder and validate H-atom placement .

- Control Experiments: Replicate synthesis under inert atmospheres to exclude oxidation artifacts .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Flash Chromatography: Use silica gel with PE/EtOAc gradients (e.g., 95:5 to 7:3) for high recovery .

- Recrystallization: Ethanol or ethyl acetate/hexane mixtures yield pure crystals (melting point: 105–106°C) .

- TLC Monitoring: Optimize solvent systems (e.g., PE/Et₂O = 20:80, Rf = 0.20) to track reaction progress .

Advanced: What computational methods support the analysis of its electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) to predict HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential (MEP) maps .

- NBO Analysis: Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–Cl)) to explain charge transfer .

- Molecular Dynamics: Simulate solvent effects on reactivity using Gaussian09 or ORCA .

Basic: What are common chemical reactions for functionalizing this compound?

Methodological Answer:

- Oxidation: Convert the ketone to carboxylic acid derivatives using KMnO₄/H⁺ .

- Reduction: Reduce the ketone to alcohol with NaBH₄ (e.g., yielding 2-(4-chlorophenyl)-2-hydroxyethyl acetate) .

- Nucleophilic Substitution: Replace the chloride with amines/thiols under basic conditions .

Advanced: How to design experiments for studying reactivity under varying conditions?

Methodological Answer:

- Variable Solvent Screening: Test polar aprotic (DMF) vs. protic (EtOH) solvents to assess nucleophilicity .

- Catalyst Optimization: Compare yields with Pd(OAc)₂ vs. CuI in cross-coupling reactions .

- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates at different temperatures (e.g., 25–80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|